molecular formula C7H10O2 B13012510 Ethyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 29820-55-1

Ethyl bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13012510
CAS No.: 29820-55-1
M. Wt: 126.15 g/mol
InChI Key: FGTIQKGKVZKRJL-UHFFFAOYSA-N
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Description

Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It belongs to the family of bicyclo[1.1.0]butanes, which are known for their small size and high strain energy.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .

Biological Activity

Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique compound characterized by its high strain energy and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and implications for drug design, supported by relevant data tables and case studies.

Overview of this compound

This compound (C4_4H6_6O2_2) is derived from bicyclobutane, a highly strained bicyclic compound. Its structure includes two fused cyclopropane rings, contributing to its notable reactivity and potential as a bioisostere in drug design . The compound's high strain energy (estimated at 63.9 kcal/mol) makes it an interesting candidate for various chemical transformations and biological applications .

Synthesis

The synthesis of this compound typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by various reactions to introduce functional groups or modify the compound further .

Key Synthetic Route:

  • Starting Material: Ethyl 3-bromocyclobutane-1-carboxylate
  • Reagent: Sodium triphenylmethylide
  • Conditions: Varies based on desired product modifications

The biological activity of this compound is largely attributed to its high strain energy, which facilitates participation in "strain-release" reactions. This property allows the compound to engage in various chemical reactions that can lead to the formation of new bonds with biological molecules, potentially enhancing its pharmacological properties .

Medicinal Chemistry Applications

This compound has been explored for its potential as a bioisostere in drug design, where it can replace more traditional functional groups to improve the efficacy and selectivity of pharmaceutical compounds . Its unique structure can enhance binding interactions with biological targets, leading to improved therapeutic outcomes.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

  • Study on Radical Cations: Research demonstrated that bicyclo[1.1.0]butanes can undergo single-electron oxidation to form radical cations, which participate in regio- and diastereoselective cycloaddition reactions with alkenes, showcasing their synthetic utility in creating complex molecules with potential biological activity .
  • Synthesis of Functionalized Derivatives: A study by Fox et al. illustrated the synthesis of densely functionalized enantiomerically-enriched cyclobutanes from this compound through organocuprate additions, indicating its versatility in generating biologically relevant compounds .

Data Table: Biological Activity Summary

Study Findings Implications
Wiberg & Ciula (1959)First synthesis and characterizationEstablished foundational knowledge for further research
Fox et al. (2013)Synthesis of functionalized derivativesPotential for drug development through structural modification
Recent DFT StudiesMechanistic insights into radical cation behaviorEnhanced understanding of reactivity patterns for medicinal chemistry applications

Properties

IUPAC Name

ethyl bicyclo[1.1.0]butane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTIQKGKVZKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511862
Record name Ethyl bicyclo[1.1.0]butane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29820-55-1
Record name Ethyl bicyclo[1.1.0]butane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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